6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its fused ring system, which includes a pyrazole ring and a quinoline ring. The presence of a fluorine atom and a phenyl group further enhances its chemical properties and potential applications. Pyrazoloquinolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-phenyl-3H-pyrazol-3-one with 2-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced pyrazoloquinoline derivatives with hydrogenated rings.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression. Additionally, the compound’s ability to interact with DNA and RNA can influence gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrazolo[3,4-b]quinoline
- 1H-pyrazolo[4,3-b]quinoline
- 2-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 6-chloro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one
Uniqueness
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
6-fluoro-2-phenyl-1H-pyrazolo[4,3-c]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-13-8-4-7-11-14-12(9-18-15(11)13)16(21)20(19-14)10-5-2-1-3-6-10/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPTSKKDUEGSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN=C4C(=C3N2)C=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.